Copper(I) acetylacetonate
Description
Contextualization within Coordination Chemistry of Copper(I) Complexes
Copper(I) acetylacetonate (B107027) belongs to the broader class of β-diketonate complexes. The acetylacetonate (acac) ligand, derived from the deprotonation of acetylacetone (B45752), is a bidentate ligand that coordinates to the copper(I) center through its two oxygen atoms, forming a stable six-membered chelate ring. magritek.com Unlike its more extensively studied counterpart, copper(II) acetylacetonate, the copper(I) variant is characterized by its d¹⁰ electron configuration, which typically results in linear or trigonal planar coordination geometries.
A key feature of copper(I) acetylacetonate chemistry is its inherent instability and propensity to disproportionate. Consequently, it is often stabilized by the presence of auxiliary ligands, such as phosphines (e.g., trimethylphosphine (B1194731) or triphenylphosphine) or 1,5-cyclooctadiene (B75094) (COD). These stabilizing ligands are crucial for preventing oxidation to the more common copper(II) state. The general formula for these stabilized complexes is often represented as (β-diketonate)Cu(L), where L is the stabilizing ligand.
Historical Development and Evolution of Research on this compound
Early research into metal acetylacetonate complexes largely focused on the more stable divalent and trivalent metal ions. The synthesis and characterization of this compound complexes gained traction with the development of synthetic methodologies that could effectively stabilize the Cu(I) oxidation state. A pivotal advancement was the use of tertiary phosphines to reduce copper(II) acetylacetonate, a method that provided a convenient route to these less stable compounds. This approach involves the reduction of Cu²⁺ to Cu⁺ by the phosphine (B1218219), which then coordinates to the copper(I) center, preventing re-oxidation.
Initial studies were primarily concerned with the fundamental synthesis and characterization of these complexes. As synthetic techniques improved, research evolved to explore their physical and chemical properties in greater detail. Spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) became instrumental in characterizing these compounds and distinguishing them from their copper(II) analogs. For instance, the absence of d-d transitions in the UV-Vis spectra of Cu(I) complexes is a key distinguishing feature. More recently, research has expanded to investigate their applications in various fields, driven by their unique properties.
Fundamental Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemistry is multifaceted. A primary area of interest is its application as a precursor for Chemical Vapor Deposition (CVD) of copper and copper oxide thin films. The volatility of these complexes, particularly those with fluorinated acetylacetonate ligands, allows for deposition at relatively low temperatures, which is advantageous for manufacturing semiconductors and other advanced materials.
Furthermore, this compound complexes serve as catalysts in a variety of organic reactions, including carbon-carbon bond formation and polymerization reactions. Their ability to participate in redox reactions is central to their catalytic activity. The compound is also explored in the synthesis of nanoparticles, where it can be reduced to form metallic copper particles under specific conditions.
Scope and Strategic Objectives of Academic Investigations
Current academic investigations into this compound are focused on several key objectives. A primary goal is the design and synthesis of new this compound derivatives with tailored properties. This includes modifying the acetylacetonate ligand or the stabilizing ancillary ligands to enhance volatility, stability, or catalytic activity.
Another major research thrust is to gain a deeper understanding of the reaction mechanisms involving these complexes. This includes elucidating the pathways of their decomposition in CVD processes and their mode of action in catalytic cycles. Computational modeling, in conjunction with experimental studies, is increasingly being used to probe these mechanisms at a molecular level.
Finally, researchers are continuously exploring new applications for these compounds. This includes their potential use in emerging technologies such as flexible electronics and as photoinitiators in polymerization processes. uq.edu.aunih.govmdpi.com The unique properties of this compound make it a versatile platform for the development of new materials and chemical transformations.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H7CuO2 |
| Molecular Weight | 162.65 g/mol |
| IUPAC Name | copper(1+);pentane-2,4-dione |
| InChI Key | KKBQOLVWHMQICV-UHFFFAOYSA-N |
Data sourced from public chemical databases.
Table 2: Comparison of Spectroscopic Features for Copper(I) and Copper(II) Acetylacetonate
| Spectroscopic Technique | This compound | Copper(II) Acetylacetonate |
| UV-Vis Spectroscopy | Lacks d-d transitions in the visible range. | Exhibits strong absorption bands in the visible range (e.g., ~600 nm). |
| Infrared (IR) Spectroscopy | Shows specific shifts in ν(C=O) and ν(C-H) stretching modes due to reduced metal-ligand charge transfer. | Displays characteristic ν(C=O) and ν(C-C) stretching modes around 1500-1700 cm⁻¹. |
This table summarizes key differences useful for characterization.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Cu/c1-4(6)3-5(2)7;/h3H2,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRVYCYEMYQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8CuO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328363 | |
| Record name | NSC22310 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-26-9 | |
| Record name | NSC22310 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
**synthetic Methodologies and Optimized Pathways for Copper I Acetylacetonate**
Established Synthetic Routes to Copper(I) Acetylacetonate (B107027) Complexes
The preparation of Copper(I) acetylacetonate complexes typically begins with a more stable copper(II) precursor. The core of the synthesis involves the reduction of the copper center from the +2 to the +1 oxidation state, followed by or concurrent with the coordination of the acetylacetonate ligand and essential stabilizing ligands.
A primary and convenient method for generating Cu(I) acetylacetonate complexes involves the in-situ reduction of copper(II) acetylacetonates (B15086760). This is commonly achieved by reacting a copper(II) chelate, such as copper(II) acetylacetonate, with a reducing agent in an appropriate solvent. Triphenylphosphine (B44618) is a widely used reductant; when added to a warm ethanolic solution of the Cu(II) chelate, it reduces the copper center to Cu(I) while also serving as a stabilizing ligand for the resulting complex. The progress of the reaction is often visually indicated by a color change from the initial shade of the copper(II) solution to the lighter color characteristic of the Cu(I) phosphine (B1218219) adduct.
Another reductive approach is the thermal decomposition of copper(II) acetylacetonate at elevated temperatures. bohrium.com For instance, at a furnace temperature of 705°C, Cu(acac)₂ vapor decomposes to form crystalline copper(I) oxide (Cu₂O) particles, demonstrating a pathway to a Cu(I) species, albeit not the direct acetylacetonate complex. bohrium.com
Ligand exchange, or metathesis, provides an alternative route to Cu(I) acetylacetonate complexes, though these methods can be less convenient than direct reduction. One established pathway involves the reaction of a pre-formed copper(I) complex, such as dichlorobis(triphenylphosphine)copper(I), with a salt of the desired ligand, like thallium(I) acetylacetonate. Another example is the reaction of tetrahydridoboratobis(triphenylphosphine)copper(I) with acetylacetone (B45752) itself.
More direct methods involve reacting a simple copper(I) salt with a β-diketone like acetylacetone. However, this must be performed in the presence of stabilizing ligands to yield the desired air-sensitive product. For example, reacting a Cu(I) salt with a β-diketone and trimethylphosphine (B1194731) under anhydrous conditions produces the stabilized Cu(I) acetylacetonate complex.
The stabilization of the copper(I) center is critical to prevent its oxidation back to Cu(II) or its disproportionation. This is accomplished by the coordination of ancillary ligands to the metal center. Tertiary phosphines, such as trimethylphosphine (PMe₃) and triphenylphosphine (PPh₃), are highly effective stabilizing ligands. They coordinate to the Cu(I) ion, forming stable, often mononuclear, complexes like [(PPh₃)₂Cu(acac)]. The strong reducing capability of phosphines aids in both the formation and stabilization of the Cu(I) oxidation state.
Olefins are another class of ligands used for stabilization. For example, 1,5-cyclooctadiene (B75094) (cod) can be used to stabilize the Cu(I) acetylacetonate complex, preventing its degradation under reaction or storage conditions. The coordination of these ligands results in Cu(I) complexes that are typically linear or trigonal planar, a geometry favored by the d¹⁰ electronic configuration of the Cu(I) ion.
Parametric Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound complexes requires careful control over several reaction parameters. The optimization of these conditions is crucial for preventing the formation of Cu(II) impurities and avoiding ligand degradation. Key parameters include temperature, reactant stoichiometry, solvent choice, and pH. google.com
The following interactive table summarizes key parameters and their typical optimal ranges for related copper acetylacetonate syntheses, which inform the pathways to pure Cu(I) complexes.
| Parameter | Optimal Range / Condition | Impact on Yield and Purity | Reference |
|---|---|---|---|
| Temperature | 25–90°C | Controls reaction rate and prevents ligand degradation or side reactions. For phosphine reduction, 25-60°C is used to avoid ligand breakdown. For aqueous routes with CuO, 60-90°C is effective. | google.com |
| Ligand/Cu Ratio | 2.5:1 to 3:1 (Phosphine:Cu) | Ensures complete reduction of Cu(II) and maximizes stabilization of the Cu(I) center, preventing disproportionation. Excess ligand is often required. | |
| Reactant Molar Ratio | 1.0:2.0 to 1.0:2.4 (CuO:acacH) | Optimizes the use of the acetylacetone reactant and drives the reaction to completion, leading to high conversion efficiency and product yield. | google.com |
| Solvent Polarity | Ethanol (B145695) > Chloroform | Affects the solubility of reactants, particularly the ligands. Ethanol is often preferred for phosphine-based reductions as it enhances ligand solubility. | |
| Reaction pH | 1.0–3.0 (reaction), 8.0-9.0 (precipitation) | In aqueous syntheses, pH control is critical for catalyzing the reaction and then ensuring complete precipitation of the final product with high purity. | google.com |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for handling the air- and moisture-sensitive Cu(I) complexes to prevent rapid oxidation to Cu(II) species. Schlenk lines or gloveboxes are required. |
Green Chemistry Principles and Sustainable Synthetic Advancements
Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of metal acetylacetonates, including copper complexes, significant advancements have been made to align with green chemistry principles, focusing on reducing waste, eliminating hazardous solvents, and improving energy efficiency. google.comacs.orgacs.org
A notable green advancement is the use of water as a solvent, replacing hazardous organic solvents like benzene (B151609), which was historically used for recrystallization. google.com A specific eco-friendly method has been developed for preparing copper acetylacetonate that involves reacting cupric oxide powder directly with acetylacetone in water. google.com This process is catalyzed by a simple protonic acid, and the pH is adjusted with a base to precipitate the product. This pathway offers several advantages:
It eliminates the use of organic solvents, thereby preventing pollution. google.com
The by-products are limited to trace amounts of soluble inorganic salts. google.com
The method is technologically simple and yields a product with high purity (>98%) and high yield (>95%) without requiring complex purification steps. google.com
Other sustainable approaches involve alternative energy sources. Microwave irradiation and mechanochemical methods (solvent-free grinding) are being explored to reduce reaction times and energy consumption for the synthesis of metal-organic compounds. researchgate.netejpmr.comacs.org Furthermore, the development of recyclable catalysts, such as immobilizing copper acetylacetonate on natural and abundant supports like halloysite (B83129) nanotubes, represents another stride towards sustainable chemistry. wiley.com These methods not only reduce the environmental impact but can also offer economic benefits through lower energy and material costs. google.comacs.org
**advanced Spectroscopic and Structural Characterization Techniques for Copper I Acetylacetonate**
Spectroscopic Elucidation Methods
Spectroscopic techniques are instrumental in probing the various energy levels within the Copper(I) acetylacetonate (B107027) molecule, offering insights into its structure, dynamics, and electronic nature.
While the diamagnetic nature of the d¹⁰ Cu(I) ion would typically yield sharp, well-resolved NMR spectra, the inherent instability of simple Copper(I) acetylacetonate makes its direct NMR analysis challenging. Often, studies focus on its more stable Cu(II) counterpart or stabilized Cu(I) derivatives. For instance, ¹H and ¹³C NMR spectra of related copper acetylacetonate complexes are recorded on spectrometers operating at frequencies like 400 MHz for protons and 100 or 101 MHz for carbon. rsc.orgrsc.org Chemical shifts are commonly referenced to solvent peaks such as CDCl₃ (δ 7.26 for ¹H, δ 77.0 for ¹³C) or DMSO-d₆ (δ 2.50 for ¹H). rsc.orgrsc.org
In paramagnetic Cu(II) acetylacetonate, the unpaired electron significantly affects the NMR spectra, causing large shifts and broadening of resonances. jeol.comjeol.comazom.com The Evans method, which utilizes the chemical shift difference of a reference compound in the presence and absence of a paramagnetic species, can be used to determine the magnetic susceptibility and the number of unpaired electrons. jeol.comjeol.commagritek.com For Cu(II) (a d⁹ system with one unpaired electron), the expected effective magnetic moment is approximately 1.73 µB. azom.com Solid-state MAS NMR studies on paramagnetic metal acetylacetonates (B15086760), including Cu(acac)₂, have shown a reversal in the isotropic ¹³C shifts for the methyl (CH₃) and carbonyl (CO) groups compared to d¹ and d² complexes, an effect attributed to the interplay between spin delocalization and spin polarization. rsc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Acetylacetonate Ligands in Related Copper Complexes Note: Data for unsubstituted this compound is scarce due to instability. The following table is illustrative based on related and substituted acetylacetonate complexes.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | CH₃ (enol tautomer) | ~1.88 | azom.com |
| ¹H | CH (enol tautomer) | ~5.37 | azom.com |
| ¹³C | CH₃ | Varies significantly based on metal and oxidation state | rsc.orgrsc.org |
| ¹³C | CH | ~96.6 | rsc.org |
| ¹³C | CO | Varies significantly based on metal and oxidation state | rsc.orgrsc.org |
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within the acetylacetonate ligand and its coordination to the copper center. The IR spectrum of the acetylacetonate ligand is characterized by strong bands corresponding to C=O and C=C stretching vibrations. chesci.com Upon coordination to a metal, these frequencies shift, providing evidence of chelation. chesci.com
In studies of Cu(II) acetylacetonate, the C=O stretching vibration is typically observed around 1578 cm⁻¹, while a band at approximately 1527 cm⁻¹ is assigned to the antisymmetric vibration of the C-C-C segment of the chelate ring. oup.com The Cu-O stretching modes are found in the far-IR region, with two bands at 455 and 291 cm⁻¹ assigned to pure Cu-O stretching modes in Cu(acac)₂. oup.com Theoretical studies using Density Functional Theory (DFT) aid in the assignment of vibrational modes. nih.govresearchgate.net For instance, the in-phase symmetric O-Cu-O stretching mode is considered a useful experimental measure of the metal-ligand bond strength. nih.gov Raman spectroscopy provides complementary information, particularly for symmetric vibrations. researchgate.netjlu.edu.cn
Table 2: Key Vibrational Frequencies for Copper Acetylacetonate Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|
| ν(C=O) | 1577 - 1605 | IR | chesci.comoup.com |
| ν(C=C) | 1520 - 1552 | IR | chesci.comoup.com |
| ν(Cu-O) | ~450 and below | IR | chesci.comoup.com |
| Symmetric MO₂ stretch | ~401 | Raman | jlu.edu.cn |
| Antisymmetric MO₂ stretch | ~415 | Raman | jlu.edu.cn |
UV-Vis spectroscopy probes the electronic transitions within the complex. For the more commonly studied Cu(II) acetylacetonate, the electronic spectrum in hexane (B92381) shows three main absorption peaks. researchgate.net These are attributed to a metal-to-ligand charge transfer (MLCT) band, a π-π* transition within the ligand, and d-d electronic transitions. researchgate.net Specifically, absorption maxima around 295-300 nm are often assigned to ligand-centered transitions, while a broader absorption in the visible region (e.g., 563-803 nm) is characteristic of the d-d transitions of the Cu(II) ion. researchgate.netresearchgate.netrsc.org The formation of Cu(I) species is indicated by the disappearance of the Cu(II) d-d transition bands. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to confirm the assignment of these electronic transitions. researchgate.netbsz-bw.de
Table 3: Electronic Transitions in Copper Acetylacetonate Complexes
| Transition Type | Typical Wavelength (λ_max, nm) | Assignment | Reference |
|---|---|---|---|
| Ligand π-π* | ~293-323 | Intra-ligand electronic transition | researchgate.netrsc.org |
| Charge Transfer (CTML) | ~243 | Charge transfer from metal to ligand | researchgate.net |
| d-d transition (for Cu(II)) | 560 - 800 | Electronic transition between d-orbitals | researchgate.net |
XPS is a surface-sensitive technique crucial for determining the oxidation state of elements within a compound. For copper acetylacetonates, XPS can definitively identify the oxidation state of the copper ion. scispace.comnih.gov In studies involving the deposition of copper from Cu(II) acetylacetonate precursors onto surfaces like H-terminated silicon, XPS analysis shows the reduction of Cu(II) to Cu(I). scispace.comnih.govresearchgate.net The differentiation between Cu(I) and metallic Cu(0) is accomplished by analyzing the Cu LMM Auger spectral region. researchgate.net The kinetic energy for Cu(I)₂O is observed around 916.4-916.5 eV, whereas metallic copper appears at a higher kinetic energy of approximately 918.6 eV. researchgate.net This technique is particularly valuable for studying the surface chemistry of precursor molecules in deposition processes like Atomic Layer Deposition (ALD). aip.orgrsc.org
EPR (or ESR) spectroscopy is a technique specific to species with unpaired electrons, making it ideal for studying paramagnetic Cu(II) complexes but generally silent for diamagnetic Cu(I) compounds. However, EPR is invaluable for monitoring reactions involving Cu(I) acetylacetonate where paramagnetic Cu(II) species may be present as reactants, products, or transient intermediates. uq.edu.au The EPR spectrum of Cu(II) acetylacetonate is anisotropic and provides detailed information about the electronic and geometric structure around the copper center through the analysis of g-values and hyperfine coupling constants (A-values). researchgate.netacs.orgcardiff.ac.uk Advanced EPR techniques like ENDOR (Electron Nuclear Double Resonance) and HYSCORE (Hyperfine Sublevel Correlation Spectroscopy) can provide even more detailed information about the interactions between the unpaired electron and surrounding magnetic nuclei, such as ¹H and ¹⁴N. researchgate.netacs.orgacs.org
Diffraction-Based Structural Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure of crystalline compounds. While the instability of simple Cu(I) acetylacetonate has limited its structural characterization, the structures of numerous Cu(II) acetylacetonate and stabilized Cu(I) phosphine (B1218219) acetylacetonate complexes have been determined. researchgate.netasianpubs.orguq.edu.aucdnsciencepub.com
Bis(acetylacetonato)copper(II), [Cu(acac)₂], typically crystallizes in a monoclinic system (space group P2₁/n) with the copper atom in a square-planar coordination environment. researchgate.netuq.edu.auresearchgate.net The molecules are generally planar and stack in columns within the crystal lattice. uq.edu.au Recent studies have revealed that single crystals of [Cu(acac)₂] exhibit remarkable flexibility, capable of being bent and even tied in a knot without losing crystallinity. nih.gov Synchrotron micro-focused X-ray radiation has been used to map the structural changes that occur upon bending, showing that the molecules reversibly rotate and reorganize to accommodate the mechanical strain. uq.edu.aunih.gov Powder X-ray diffraction (PXRD) is used to confirm the phase and crystallinity of bulk samples by comparing the experimental diffraction pattern to a simulated pattern from a known single crystal structure. researchgate.netresearchgate.net
Table 4: Crystallographic Data for Bis(acetylacetonato)copper(II)
| Parameter | Reported Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netresearchgate.netiucr.org |
| Space Group | P2₁/n | uq.edu.auresearchgate.net |
| a (Å) | 10.34 - 11.331 | researchgate.netresearchgate.net |
| b (Å) | 4.6300 - 4.71 | researchgate.netiucr.org |
| c (Å) | 10.290 - 11.38 | researchgate.netresearchgate.net |
| β (°) | 91.78 - 92.431 | researchgate.netiucr.org |
| Cu-O bond length (Å) | ~1.91 | researchgate.net |
| O-Cu-O chelate angle (°) | ~93.2 - 93.58 | researchgate.netasianpubs.org |
Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. While no data exists for unstabilized Cu(I) acetylacetonate, the structure of a polymeric derivative, [Cu(acac)(dppe)]n , where 'dppe' is the stabilizing ligand 1,2-bis(diphenylphosphino)ethane, has been determined. sid.ir
In this complex, the copper(I) ion is tetrahedrally coordinated, bonded to two oxygen atoms from the acetylacetonate (acac) ligand and two phosphorus atoms from two different bridging dppe ligands. sid.ir This bridging by the dppe ligand results in a one-dimensional zigzag polymer chain. sid.ir The coordination of the bulky phosphine ligands significantly impacts the bond lengths. The Cu-O distances of 2.072 Å and 2.100 Å are notably longer than those typically found in copper acetylacetonate complexes without such phosphine ligands, suggesting that the strong coordination of the phosphine donors weakens the Cu-O bonds. sid.ir
Table 1: Selected Crystallographic Data for [Cu(acac)(dppe)]n sid.ir
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.339(3) |
| b (Å) | 18.254(4) |
| c (Å) | 13.082(3) |
| β (°) | 113.85(3) |
| Cu-P Bond Lengths (Å) | 2.271, 2.279 |
This table presents data for the stabilized complex [Cu(acac)(dppe)]n, not for pure this compound.
Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystallinity
Powder X-ray diffraction is a standard technique for confirming the bulk phase purity and crystallinity of a synthesized material. For novel coordination polymers like the stabilized this compound derivatives, PXRD patterns are typically recorded to ensure the synthesized bulk material corresponds to the single-crystal structure and that no other crystalline phases or impurities are present. cdnsciencepub.com The diffraction patterns are recorded over a specific 2θ range and compared against a calculated pattern from single-crystal data or known reference patterns. cdnsciencepub.com
Mass Spectrometry and Elemental Analysis for Compositional Validation
High-resolution mass spectrometry is used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For organometallic complexes, this technique helps confirm the successful synthesis of the target compound. While data for simple Cu(I) acetylacetonate is unavailable, mass spectrometry has been used to study related compounds. For instance, studies on various metal acetylacetonates often show fragmentation patterns involving the loss of ligands or parts of ligands, providing insight into the compound's stability and bonding. acs.orgcdnsciencepub.com
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is fundamental for verifying the empirical formula of a newly synthesized compound. For stabilized this compound complexes, the experimentally determined percentages are compared against the calculated theoretical values to confirm purity and composition. For example, a successful synthesis of acetylacetonatobis(triphenylphosphine)copper(I) derivatives was confirmed by this method. rsc.org
Table 2: Elemental Analysis Data for Triphenylphosphine-Stabilized Cu(I) β-diketonate Complexes rsc.org
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| (Ph₃P)₂Cu(hfac)* | C | 61.93 | 61.93 |
| H | 3.93 | 3.88 | |
| (Ph₃P)₂Cu(tfac)** | C | 66.42 | 66.32 |
*hfac = hexafluoroacetylacetonate; *tfac = trifluoroacetylacetonate. This data is for related, stabilized complexes.
Thermal Analysis for Decomposition Pathways and Volatility Assessment
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability, decomposition, and volatility. This is particularly important for metal-organic precursors used in chemical vapor deposition (MOCVD). TGA studies on various metal acetylacetonates show that they decompose or sublime at elevated temperatures. researchgate.net For example, the TGA of Copper(II) acetylacetonate shows a single mass loss event corresponding to sublimation. researchgate.net For potential Cu(I) precursors, TGA would be used to determine the temperature range over which the compound is volatile and at what temperature it begins to decompose, which are key parameters for designing a successful deposition process. tandfonline.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While DSC is a standard method for determining thermal properties like melting points and enthalpies of fusion, its application to this compound is limited by the compound's inherent thermal instability.
Detailed research findings indicate that this compound is thermally labile and tends to undergo decomposition at elevated temperatures rather than a clean melting transition. This characteristic is leveraged in applications such as Chemical Vapor Deposition (CVD), where the compound decomposes to form metallic copper. Studies on the thermal decomposition of related copper complexes show that these processes often begin at temperatures between 150 °C and 300 °C. For instance, research on the thermal decomposition of Copper(II) acetylacetonate, a more stable precursor, shows a significant mass loss starting above 200 °C, which corresponds to the decomposition of the organic ligands. The thermal decomposition of Copper(I) guanidinate complexes, which also feature a Cu(I) center, has been observed to produce metallic copper at temperatures between 225 °C and 250 °C in the gas phase.
Due to this tendency to decompose, specific DSC thermograms detailing the melting point and enthalpy of fusion for isolated this compound are not widely reported in scientific literature. The analysis typically reveals exothermic events associated with decomposition rather than endothermic melting peaks.
Electrochemical Characterization for Redox Properties and Stability
Electrochemical methods are vital for probing the redox properties of metal complexes. They provide information on the stability of different oxidation states and the electron transfer kinetics. For this compound, these techniques are key to understanding its role in electron transfer reactions.
Cyclic Voltammetry is a potentiodynamic electrochemical technique used to study the electrochemical properties of a species in solution. In the context of this compound, CV is typically employed by studying the reduction of the more stable Copper(II) acetylacetonate, [Cu(acac)₂]. This process provides direct insight into the Cu(II)/Cu(I) redox couple.
The reduction of [Cu(acac)₂] is often an irreversible or quasi-reversible process, as observed in cyclic voltammograms. This irreversibility is attributed to the significant structural reorganization that occurs upon change in the copper ion's oxidation state—from the generally square-planar geometry of Cu(II) to the preferred tetrahedral or linear geometry of Cu(I). This geometric change following electron transfer affects the stability of the resulting Cu(I) species.
The potential at which the Cu(II)/Cu(I) reduction occurs is highly dependent on the solvent and the specific ligands coordinated to the copper center. Research has shown that in a DMF solution, the [Cu(acac)₂] complex exhibits a Cu(II)/Cu(I) redox couple characterized by a cathodic peak (reduction) potential (Epc) and an anodic peak (oxidation) potential (Epa). The large separation between these peaks confirms the quasi-reversible nature of the electron transfer due to the significant molecular rearrangement. In some systems, the reduction of Cu(II) to Cu(I) is followed by a subsequent reduction to metallic Cu(0) at more negative potentials.
Detailed research findings from cyclic voltammetry experiments on copper acetylacetonate and related complexes are summarized in the table below.
| Complex | Redox Couple | Epc (V) | Epa (V) | Solvent/Electrolyte | Reference Electrode | Citation |
|---|---|---|---|---|---|---|
| [Cu(acac)₂] | Cu(II)/Cu(I) | -1.60 | -0.78 | DMF / ⁿBu₄NPF₆ | Not specified | |
| [Cu(acac)(phen)(ClO₄)] | Cu(II)/Cu(I) | ~0.1 (E_f) | DMF / 0.1 M TBAP | Ag/AgCl |
*Epc: Cathodic Peak Potential, Epa: Anodic Peak Potential, E_f: Formal Potential 0.5(Epa + Epc), DMF: Dimethylformamide, TBAP: Tetr
**coordination Chemistry and Ligand Sphere Dynamics of Copper I Acetylacetonate**
Coordination Modes of the Acetylacetonate (B107027) Ligand with Copper(I) Centers
While O,O'-chelation is dominant, the acetylacetonate ligand can, in some cases, bind to metal centers through its central carbon atom (C3). wikipedia.org This C-bonded coordination mode is a form of linkage isomerism. Although more prevalent with third-row transition metals such as iridium(III) and platinum(II), its potential existence in copper(I) systems represents an intriguing area of structural chemistry. wikipedia.org Spectroscopic methods, such as infrared (IR) spectroscopy, can distinguish between these modes; O-bonded acetylacetonates (B15086760) show characteristic ν(C=O) bands at lower frequencies (e.g., ~1535 cm⁻¹) compared to C-bonded ones (~1655 cm⁻¹). wikipedia.org
Influence of Ancillary Ligands on Copper(I) Stability and Reactivity Profiles
Due to its d¹⁰ electron configuration, the Copper(I) ion is prone to disproportionation into Cu(II) and Cu(0). Consequently, ancillary or "stabilizing" ligands are crucial for the isolation and study of monomeric Cu(I) acetylacetonate complexes. Tertiary phosphines are among the most effective ancillary ligands for this purpose. cdnsciencepub.com
The electronic and steric properties of these ancillary ligands profoundly influence the stability, coordination number, and geometry of the Cu(I) center. With a d¹⁰ configuration, Cu(I) typically adopts coordination geometries with low coordination numbers, such as linear (2-coordinate) or trigonal planar (3-coordinate). However, 4-coordinate tetrahedral geometries are also common, especially with bulky ligands. cdnsciencepub.com
The choice of phosphine (B1218219) ligand, for instance, directly impacts the structural parameters of the complex. The steric bulk of the tricyclohexylphosphine (B42057) (PCy₃) ligand leads to some of the largest P-Cu-P bond angles and longest Cu-P bond lengths observed in tetrahedral copper(I) phosphine complexes. cdnsciencepub.com A comparison of various phosphine-stabilized Cu(I) acetylacetonate derivatives highlights how ligand choice modulates the metal's coordination sphere. cdnsciencepub.com
| Complex | Ancillary Ligand (L) | Cu-O Bond Length (Å) | Cu-P Bond Length (Å) | P-Cu-P Angle (°) | Reference |
| (Ph₃P)₂Cu(tfac) | Triphenylphosphine (B44618) | 2.086 (avg) | - | - | cdnsciencepub.com |
| (Ph₃P)₂Cu(ttfac) | Triphenylphosphine | 2.102 (avg) | - | - | cdnsciencepub.com |
| (Ph₃P)₂Cu(hfac) | Triphenylphosphine | 2.120 (avg) | - | - | cdnsciencepub.com |
| (Cy₃P)₂CuNO₃* | Tricyclohexylphosphine | - | 2.29(1) | 140(1) | cdnsciencepub.com |
Note: Data for (Cy₃P)₂CuNO₃ is for a related nitrate (B79036) complex but illustrates the significant steric influence of the Cy₃P ligand on the Cu(I) coordination sphere.
Oligomeric and Polymeric Architectures of Copper(I) Acetylacetonate Complexes
In the absence of sterically demanding ancillary ligands that enforce monomeric structures, copper(I) complexes often form oligomeric or polymeric architectures. This tendency is driven by the desire of the metal centers to achieve a more stable coordination environment, often through the formation of bridging interactions. While the simple, unligated this compound is highly unstable, analogies can be drawn from related compounds. For example, anhydrous cobalt(II) acetylacetonate exists as a tetramer, [Co(acac)₂]₄, in which the metal atoms are bridged by oxygen atoms of the acetylacetonate ligands. acs.org
A more direct analogue is found in "unligated" copper(I) trifluoroacetate (B77799), which crystallizes into tetrameric units. acs.org These [Cu₄(O₂CCF₃)₄] units, featuring a planar rhombus of four copper atoms, further assemble into polymeric zigzag ribbons through intermolecular Cu···O contacts. acs.org Similarly, copper(I) complexes supported by flexible dipyridylamide ligands have been shown to form Cu(I)-Cu(I) cores and polymeric structures. acs.org This evidence strongly suggests that this compound, if formed without stabilizing ligands, would likely adopt an oligomeric or polymeric structure where acetylacetonate ligands bridge multiple Cu(I) centers.
Stereochemical Considerations and Isomeric Forms of this compound Derivatives
The introduction of multiple, different ancillary ligands into the coordination sphere of a this compound complex can give rise to various forms of isomerism.
Geometric Isomerism : For square planar or octahedral complexes (more common in the related Cu(II) systems but possible in principle), ancillary ligands can arrange in cis or trans configurations. For instance, studies on [Cu(acac)₂(imidazole)₂] adducts show the formation of distinct cis and trans isomers. cardiff.ac.uk This principle can be extended to potential four-coordinate, pseudo-square planar Cu(I) derivatives.
Linkage Isomerism : As discussed previously, the acetylacetonate ligand itself can be a source of isomerism by binding through its central carbon atom instead of the oxygen atoms. wikipedia.org This creates a distinct C-bonded isomer with different spectroscopic and reactive properties compared to the O-bonded analogue.
Stereoisomerism : The use of chiral ancillary ligands can lead to the formation of specific stereoisomers (enantiomers or diastereomers). Catalyst-controlled stereodivergent synthesis has been demonstrated in copper(I)-catalyzed reactions, indicating that a chiral environment around the metal center can effectively control the stereochemical outcome of a reaction. acs.org This opens the possibility of synthesizing enantiomerically pure chiral-at-metal this compound complexes.
Supramolecular Interactions and Assembly in this compound Systems
Beyond the primary coordination sphere, non-covalent interactions play a critical role in organizing this compound complexes into higher-order supramolecular structures. These interactions, including hydrogen bonding and π-π stacking, are fundamental to the field of crystal engineering. lew.ro
In mixed-ligand systems, these forces can direct the assembly of molecules into well-defined architectures. For example, in related copper(II) complexes containing both acetylacetonate and other aromatic ligands, a combination of hydrogen bonds and π-π stacking interactions can link individual complex molecules into one-dimensional supramolecular chains. lew.ro
The rational design of ligands can be used to program supramolecular assembly. Hetero-bifunctional ligands that contain both an acetylacetonate chelating unit and a secondary binding site, such as a pyridyl group, are powerful tools for building complex structures. acs.org Depending on whether the secondary site coordinates directly to an adjacent metal center or participates in hydrogen bonding, these systems can form coordination networks or extended hydrogen-bonded polymeric arrays. acs.orgresearchgate.net The interplay between coordination bonds and weaker supramolecular interactions allows for the construction of intricate and functional multidimensional materials. acs.org
**catalytic Applications of Copper I Acetylacetonate in Organic Synthesis**
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and copper(I) acetylacetonate (B107027) has demonstrated significant utility in this domain. It catalyzes a range of reactions, including cross-coupling, cycloaddition, carbene and nitrene transfer, hydrofunctionalization, and olefination reactions.
Copper(I) acetylacetonate is instrumental in facilitating cross-coupling reactions, which are fundamental for creating C-C bonds. Two prominent examples are the Sonogashira and Ullmann-type reactions.
The Sonogashira reaction traditionally employs a palladium catalyst with a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.org While copper(II) acetylacetonate has been used in palladium-free Sonogashira-type reactions, the active catalyst is believed to be a Cu(I) species formed in situ. organic-chemistry.orgrsc.org These reactions often require a ligand and a base and proceed under milder conditions than traditional palladium-catalyzed systems, making them a cost-effective and environmentally friendlier alternative. organic-chemistry.org For instance, a system using copper(II) acetylacetonate and a β-diketone ligand has been shown to effectively couple aryl iodides with terminal alkynes. organic-chemistry.org Mechanistic studies suggest a Cu(I)/Cu(III) catalytic cycle is operative in these transformations. organic-chemistry.org
Ullmann-type reactions , which involve the copper-promoted coupling of aryl halides with various nucleophiles, have also benefited from the use of copper acetylacetonate-based catalysts. wikipedia.org Historically, these reactions required harsh conditions. However, the development of soluble copper catalysts, including those supported by acetylacetonate ligands, has led to significant improvements. wikipedia.org For example, Cu2O coated Cu nanoparticles, synthesized from the thermal decomposition of copper acetylacetonate, have been successfully employed as catalysts for Ullmann-type amination coupling reactions of aryl chlorides. bohrium.comrsc.org
Table 1: Examples of this compound in Cross-Coupling Reactions
| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Reference |
| Sonogashira-type | Aryl iodide, Phenylacetylene | Cu(acac)₂, 1,3-diphenylpropane-1,3-dione, K₂CO₃ | Disubstituted alkyne | Good to excellent | organic-chemistry.org |
| Ullmann-type Amination | Aryl chloride, Imidazole | Cu₂O coated Cu nanoparticles (from Cu(acac)₂) | N-arylimidazole | High | bohrium.com |
This compound is a key catalyst in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the cornerstone of "click chemistry". wikipedia.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. researchgate.netrsc.org The reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups. evitachem.comresearchgate.net
While Cu(I) is the active catalytic species, Cu(II) acetylacetonate is often used as a precatalyst in the presence of a reducing agent, such as sodium ascorbate, to generate the Cu(I) species in situ. acs.org There are also reports of using Cu(II) acetylacetonate directly, particularly in water at elevated temperatures, for the Huisgen-click reaction. researchgate.net Furthermore, supported copper acetylacetonate catalysts have been developed to facilitate these reactions in aqueous media. thieme-connect.com The mechanism of the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide (B81097). nih.gov
Table 2: this compound in Cycloaddition Reactions
| Reaction | Substrates | Catalyst System | Product | Yield (%) | Reference |
| CuAAC (Click Chemistry) | Organic azide, Terminal alkyne | Cu(acac)₂ (precatalyst), Sodium ascorbate | 1,4-disubstituted 1,2,3-triazole | High | acs.org |
| Three-Component Cycloaddition | Ethynylbenzene, Alkyl halide, Sodium azide | Supported Cu(I) acetylacetonate | 1,2,3-triazole | up to 99% | thieme-connect.com |
| [3+2] Cycloaddition | Dimethyldiazomalonate, Dioxepine derivative | Cu(acac)₂ (reduced in situ to Cu(I)) | Five-membered cycloaddition product | - | acs.org |
This compound is an effective catalyst for the decomposition of diazo compounds to generate reactive carbene intermediates. scribd.com These carbenes can then participate in a variety of transformations, including intramolecular insertion reactions. For example, the intramolecular carbene insertion of α-O-allyl- or α-N-allyl-α'-diazopropanone derivatives, catalyzed by this compound, yields pyranones in high yields. scribd.com Although copper(II) acetylacetonate is more commonly used for diazo decomposition, the active species is often considered to be Cu(I). acs.orgscribd.com
Similarly, copper catalysts, including those derived from copper(II) acetylacetonate, are employed in nitrene transfer reactions. rhhz.netscispace.com These reactions enable the construction of nitrogen-containing molecules through processes like C-H amination and aziridination. rhhz.net For instance, the transfer of a nitrene group from a precursor like PhI=NTs to pyrrole (B145914) can be catalyzed by copper complexes, with Cu(acac)₂ showing good activity. scispace.com
Copper-catalyzed hydrofunctionalization of olefins is an emerging area where this compound and its derivatives play a role. These reactions involve the addition of an H-Y bond (where Y is a heteroatom or carbon) across a carbon-carbon double or triple bond. Copper-mediated metal-hydride hydrogen atom transfer (MHAT) has been developed for the catalytic hydrofunctionalization of olefins with a broad scope of nucleophiles. researchgate.net While this research is still developing, copper(II) acetylacetonate has been identified as a highly active precatalyst for the hydrophosphination of alkenes and alkynes, with the active species being a copper(I) complex. rsc.orgresearchgate.net
Copper(II) acetylacetonate has been utilized as a catalyst in the synthesis of functionalized bis(arylmethyl)zinc reagents, which are then used in olefination reactions with aromatic aldehydes to produce (E)-stilbenes in high yields. organic-chemistry.orgorganic-chemistry.org While Cu(II) is the starting material, its role is to catalyze the formation of the organozinc reagent, and other copper(I) and (II) salts are also effective, though Cu(acac)₂ is often optimal. thieme-connect.com
Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another critical area of organic synthesis where this compound demonstrates its catalytic utility.
As mentioned in the context of Ullmann-type reactions, this compound-derived catalysts are effective for C-N bond formation. bohrium.comrsc.org The Ullmann condensation, in general, is a copper-promoted conversion of aryl halides to aryl ethers (C-O), aryl thioethers (C-S), and aryl amines (C-N). wikipedia.org The improvements in this methodology have involved the use of soluble copper catalysts supported by ligands like acetylacetonate. wikipedia.org For example, the combination of Fe(acac)₃ and CuI has been shown to effectively promote C-O cross-coupling reactions between phenols and bromoarenes. thieme-connect.com While this is a dual-metal system, it highlights the role of copper in facilitating such transformations.
Polymerization Catalysis Initiated by this compound Systems
Copper acetylacetonate complexes are instrumental in initiating various polymerization processes, including radical and ring-opening polymerizations. They can generate initiating species through redox reactions, offering pathways to polymers with controlled characteristics.
Copper acetylacetonate plays a key role in initiating free-radical polymerization through several mechanisms. In one system, the combination of Cu(acac)₂ and ammonium (B1175870) trichloracetate is used to initiate the polymerization of methyl methacrylate. sci-hub.se The nature of the initiating radical (either •CCl₃ or •COO⁻) was found to be dependent on the concentration of the ammonium salt, with Cu(acac)₂ favoring the formation of •CCl₃ radicals. sci-hub.se At higher salt concentrations, it is proposed that termination by Cu(II) derivatives occurs, leading to the formation of Cu(I), which can then participate in a redox cycle. sci-hub.se
A more recent approach involves the "Metal Acetylacetonate–Bidentate Ligand Interaction" (MABLI). researchgate.netmdpi.com In this process, the interaction between Cu(acac)₂ and a suitable bidentate ligand, such as 2-diphenylphosphinobenzoic acid (2dppba), generates acetylacetonate radicals (acac•). researchgate.netmdpi.com These carbon-centered radicals are effective in initiating the free radical polymerization of monomers like acrylates. mdpi.com
Furthermore, in the realm of controlled radical polymerization, acetylacetonate has been used as a sacrificial substrate in an "oxygen-fueled" Atom Transfer Radical Polymerization (ATRP) system. chemistryviews.org An enzymatic cascade removes dissolved oxygen while activating a stable copper complex in the presence of glucose and acetylacetonate, enabling controlled polymerization to occur even in the presence of air. chemistryviews.org Though copper complexes are central to ATRP, their potential toxicity remains a concern for industrial-scale applications. nih.gov
Acetylacetonato complexes of transition metals, including copper, have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic monomers like 1,3-benzoxazines. researchgate.net The use of Lewis acid catalysts can significantly lower the ROP temperature. researchgate.net Studies on various 4th-period transition metal acetylacetonate complexes found that while manganese, iron, and cobalt complexes showed the highest activity for benzoxazine (B1645224) ROP, copper-β-diketonato compounds are also known for their wide catalytic applications. researchgate.net The catalytic activity in these systems is often attributed to the Lewis acidic nature of the metal center, which coordinates to and activates the monomer for nucleophilic attack, initiating the polymerization. While specific studies on Cu(I) acetylacetonate for ROP are less common, other (pyrazol-1-yl)copper(II) carboxylate complexes have been shown to initiate the ROP of ε-caprolactone and D,L-lactide, producing polyesters of low molecular weight. rsc.org
Oxidation and Reduction Catalysis
Copper's accessible redox states (Cu(I), Cu(II), Cu(III)) make its complexes, including copper acetylacetonate, effective catalysts for a wide array of oxidation and reduction reactions.
The use of molecular oxygen or air as the ultimate, environmentally benign oxidant is a primary goal in green chemistry. nih.gov Copper acetylacetonate has been employed as a catalyst in several aerobic oxidation processes. For example, Cu(acac)₂ can catalyze the oxidation of ketohydrazones using oxygen, where the copper complex is proposed to first oxidize the hydrazone to a diazoketone intermediate. nih.gov
In another application, a heterosupramolecular photocatalyst composed of Cu(acac)₂ and monoclinic bismuth(III) vanadate (B1173111) (ms-BiVO₄) has been developed for the visible-light-driven aerobic oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes with very high selectivity (>99%). acs.org The system operates via a 4-electron reduction of O₂ to H₂O, preventing over-oxidation of the aldehyde product. acs.org
However, the efficacy of Cu(acac)₂ is system-dependent. In a study on the aerobic oxidative dehydrogenation of primary amines to nitriles, Cu(acac)₂ was found to be an unsuccessful catalyst under the tested conditions, whereas other copper salts like CuI and Cu(OAc)₂ showed high activity. acs.org This highlights that the choice of both the copper salt and ligands is critical for designing efficient aerobic oxidation systems. acs.org
Table 3: Performance of Copper Acetylacetonate in Aerobic Oxidation Reactions
| Substrate | Product | Catalyst System | Conditions | Result | Reference |
|---|---|---|---|---|---|
| Ketohydrazones | Diazoketones / Azines | Cu(acac)₂ | Aerobic | Catalyzes oxidation to diazoketone intermediate. | nih.gov |
| Benzyl alcohol analogues | Corresponding aldehydes | Cu(acac)₂/ms-BiVO₄ | Visible light (λ > 430 nm), 298 K, aqueous with C₁₈TAC | >99% selectivity for aldehydes. | acs.org |
| Primary amines | Nitriles | Cu(acac)₂ | Aerobic, with DMAP ligand | Unsuccessful under tested conditions. | acs.org |
Hydrogenation and Hydrosilylation
Copper(I) hydride complexes, accessible from copper(I) sources, are effective catalysts for the selective reduction of polarized double bonds. While direct use of this compound in catalytic hydrogenation is less common than phosphine-stabilized copper hydride systems, its role in hydrosilylation, a related transformation, is well-documented. researchgate.net Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as an alkene, alkyne, or carbonyl.
Cobalt and nickel acetylacetonate complexes have been extensively studied for hydrosilylation reactions, often showing high activity and selectivity. nih.govmdpi.commdpi.com For instance, Co(acac)₂ combined with specific phosphine (B1218219) ligands can direct the regiodivergent hydrosilylation of alkenes. nih.gov In the realm of copper catalysis, N-heterocyclic carbene (NHC)-copper(I) complexes are frequently employed for the hydrosilylation of ketones, achieving excellent yields. beilstein-journals.org this compound can serve as a precursor in generating these active catalytic species. Research by Nagashima and coworkers demonstrated that an iron-disilyl-dicarbonyl complex effectively catalyzed the hydrosilylation of alkenes. mdpi.com Furthermore, cobalt complexes with bulky iminopyridine ligands have been used for the sequential hydrosilylation and hydrogenation of alkynes. mdpi.com
Table 1: Research Findings on Copper-Catalyzed Hydrosilylation of Ketones
| Catalyst System | Substrate | Silane | Product | Yield | Reference |
| NHC-Cu(I) complexes | Aryl, alkyl, and cyclic ketones | Various | Silyl (B83357) ethers | Excellent | beilstein-journals.org |
| C₂-symmetric NHC-Cu(I) complex | Diaryl and dialkyl ketones | Various | Chiral silyl ethers | Excellent | beilstein-journals.org |
| Co(acac)₂/DPEphos | Tertiary amides | PhSiH₃ | Amines | 90-99% | mdpi.com |
In the deoxygenative reduction of amides to amines, a cobalt-based system using Co(acac)₂ with the DPEphos ligand was found to be highly effective for the hydrosilylation of tertiary amides with phenylsilane, achieving 90-99% conversion at room temperature. mdpi.com This highlights the utility of acetylacetonate complexes of first-row transition metals in these transformations.
Asymmetric Catalysis Employing Chiral this compound Derivatives
A significant advancement in copper catalysis is the development of asymmetric transformations using chiral ligands. This compound is an effective pre-catalyst that, when combined with a chiral ligand, generates a catalytically active species capable of inducing enantioselectivity.
A notable example is the asymmetric silyl conjugate addition to α,β-unsaturated ketones. Kobayashi and colleagues developed an insoluble catalyst from copper(II) acetylacetonate and a chiral bipyridine ligand. acs.org Remarkably, this heterogeneous catalyst functions efficiently in water, catalyzing the reaction between lipophilic substrates to afford the desired products in high yields (up to 98%) and high enantioselectivities (up to 95% ee). acs.org The study suggests that water plays a crucial role in creating a confined transition state that enhances enantioselectivity. acs.org
Copper(I)-catalyzed asymmetric synthesis of 1,2-diamines has also been achieved. rsc.orgnih.gov For instance, the aza-Mannich reaction between imino esters and imines, catalyzed by copper(I) salts paired with chiral ligands like Fesulphos, yields syn-α,β-diamino acid derivatives. rsc.org Similarly, an asymmetric α-addition of ketimines to aldimines, catalyzed by a copper(I) species generated from a suitable precursor and a chiral ligand, produces anti-1,2-diamine derivatives with high diastereoselectivity and enantioselectivity. nih.gov
Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Copper Complexes Derived from Cu(acac)₂
| Reaction Type | Chiral Ligand | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
| Silyl Conjugate Addition | Bipyridine derivative | α,β-Unsaturated ketones | High | High (up to 95%) | acs.org |
| Friedel-Crafts Alkylation | (S)-Segphos | Indoles, 2-aryl-N-sulfonylaziridines | Good | Good | mdpi.com |
| 1,3-Dipolar Cycloaddition | Not specified | Azomethine ylides, Alkenyl heteroarenes | Excellent | Excellent | mdpi.com |
| Intramolecular Aminooxygenation | BOX/PyBox type | 4-pentenylsulfonamides | Good | >95% | nih.gov |
These examples underscore the power of combining simple copper salts like this compound with sophisticated chiral ligands to access a wide range of enantioenriched molecules. mdpi.comnih.gov
Heterogenization and Immobilization Strategies for Enhanced Catalytic Performance
A major focus in catalysis research is the development of heterogeneous catalysts that offer ease of separation, recovery, and recycling. Immobilizing homogeneous catalysts like this compound onto solid supports is a key strategy to achieve this.
Mesoporous silicas, such as SBA-15 and MCM-41, are excellent supports due to their high surface area, large pore volume, and thermal stability. researchgate.netmadridge.orgresearchgate.net Copper(II) acetylacetonate has been successfully anchored onto amine-functionalized mesoporous silica (B1680970). rsc.org Bai et al. reported anchoring a copper acetylacetonate complex onto hexagonal mesoporous silica (HMS) for use in click reactions. nih.gov This supported catalyst demonstrated high efficiency and could be recovered and reused multiple times. thieme-connect.com Similarly, Fe-doped mesoporous silica (SBA-15) grafted with copper(II) acetylacetonate has been used as a heterogeneous catalyst for the direct hydroxylation of benzene (B151609) to phenol. acs.org
Activated carbon is another widely used support. researchgate.netutl.pt Copper and cobalt acetylacetonate complexes have been chemically anchored to functionalized activated carbon. researchgate.net These materials proved to be active and selective catalysts for the oxidation of pinane (B1207555) at room temperature. researchgate.netutl.pt The immobilization is often achieved by creating covalent bonds between the complex and the support, for example, through Schiff base condensation with amine groups previously introduced onto the carbon surface. colab.ws Such heterogenization prevents leaching of the metal and allows the catalyst to be reused for several cycles with minimal loss of activity. researchgate.netmdpi.comacs.org
Table 3: Performance of Heterogenized Copper Acetylacetonate Catalysts
| Support | Immobilization Method | Reaction | Key Finding | Reference |
| Hexagonal Mesoporous Silica (HMS) | Anchoring via dihydropyran linker | A³-coupling, Huisgen cycloaddition | Catalyst reusable five times with slight activity loss. | thieme-connect.com |
| Activated Carbon | Covalent anchoring via Schiff base condensation | Pinane oxidation | Active and highly selective to 2-pinane hydroperoxide. | researchgate.netutl.pt |
| Mesoporous Silica (SBA-15) | Grafting on Fe-doped silica | Benzene hydroxylation | Synergistic effect between Fe and Cu sites. | acs.org |
| Silica Gel | Impregnation of dinuclear copper(I) acetate (B1210297) | Click Chemistry | Catalyst reusable up to five times. | researchgate.net |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their tunable porosity and high density of active sites make them attractive platforms for catalysis. semanticscholar.orgresearchgate.net Copper-based MOFs, in particular, have shown exceptional activity and regioselectivity in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsemanticscholar.org
Copper(II) acetylacetonate can be used as a metal precursor in the synthesis of MOFs. rsc.org For example, copper(II) acetylacetonate has been reacted with linear bipyridyl linkers in supercritical CO₂ to form one-dimensional MOFs. rsc.org A key strategy involves using the MOF as a precursor itself; thermal treatment of a Cu-MOF dispersed within an aluminosilicate (B74896) support like a zeolite generates highly active and robust supported copper oxide nanoparticles. scispace.com These MOF-derived catalysts have shown superior performance compared to those prepared from traditional precursors like copper acetate or copper acetylacetonate in reactions such as the synthesis of propargylamines. scispace.comacs.org The high dispersion and strong interaction with the support lead to enhanced catalytic activity and stability. scispace.com
Regioselectivity and Stereoselectivity in Copper(I)-Catalyzed Transformations
Controlling selectivity is a paramount goal in organic synthesis. This compound and its derivatives have proven to be effective in directing the outcome of reactions to favor specific regioisomers or stereoisomers.
In the copper-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), the reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, a hallmark of its high regioselectivity. researchgate.netresearchgate.net DFT studies have shown that the coordination of copper to the alkyne alters the reaction mechanism from a one-step process to a stepwise pathway involving a copper-acetylide intermediate, which strongly favors the 1,4-regioisomeric transition state. researchgate.net
Stereoselectivity is also a key feature of many Cu(acac)₂-catalyzed reactions. For example, Beletskaya and coworkers reported that Cu(acac)₂ is a universal catalyst for the highly regio- and stereoselective syn-addition of various H-P(O) compounds to terminal alkynes, producing (E)-alkenylphosphorus compounds. nih.govresearchgate.net Similarly, an efficient method for synthesizing (E)-stilbenes in high yields and with excellent stereoselectivity involves the olefination of aromatic aldehydes with bis(arylmethyl)zinc reagents, a reaction catalyzed by Cu(acac)₂. organic-chemistry.org This method avoids the formation of the cis-isomer often seen in related transformations. organic-chemistry.org
The choice of ligand in copper-catalyzed reactions can profoundly influence selectivity. In a study on the intramolecular carbon-hydrogen insertion of diazomethyl ketones, various copper catalysts were examined, and the regioselectivity of the C-H insertion was found to be dependent on the catalyst used. rsc.org
Table 4: Selectivity in Copper Acetylacetonate-Catalyzed Reactions
| Reaction | Catalyst | Selectivity Type | Outcome | Reference |
| Azide-Alkyne Cycloaddition | Cu(I) species | Regioselectivity | Exclusive formation of 1,4-disubstituted triazole. | researchgate.net |
| Hydrophosphorylation of Alkynes | Cu(acac)₂ | Regio- and Stereoselectivity | syn-addition to give (E)-alkenylphosphorus compounds. | nih.govresearchgate.net |
| Olefination with Zinc Reagents | Cu(acac)₂ | Stereoselectivity | Exclusive formation of (E)-stilbenes. | organic-chemistry.org |
| Intramolecular C-H Insertion | Cu catalysts | Regioselectivity | Formation of specific bicyclo-octanones. | rsc.org |
**mechanistic Investigations into Copper I Acetylacetonate Catalysis**
Elucidation of Proposed Reaction Pathways and Catalytic Cycles
Mechanistic investigations have led to the proposal of several distinct catalytic cycles for reactions employing copper(I) acetylacetonate (B107027) or its in situ-generated analogues. These pathways often involve the interplay of different copper oxidation states and the formation of radical or organometallic intermediates.
A well-elucidated example is the copper-catalyzed photoinduced decarboxylative alkynylation. rsc.org Based on experimental and computational evidence, a plausible mechanism begins with the formation of a photosensitive copper(I) acetylide complex from the Cu(I) catalyst and a terminal alkyne. rsc.orgresearchgate.net Upon photoexcitation, this complex undergoes a single-electron transfer (SET) to a redox-active ester, generating a Cu(II)-acetylide species and an alkyl radical via decarboxylation. rsc.org A crucial ligand exchange with copper(II) acetylacetonate (Cu(acac)₂) then occurs, which is believed to inhibit undesirable homo-coupling side reactions. rsc.orgresearchgate.net The alkyl radical subsequently adds to this new copper intermediate to form a transient Cu(III) species, which undergoes reductive elimination to yield the final cross-coupling product and regenerate the active Cu(I) catalyst, thus closing the cycle. rsc.org
In contrast, studies on copper-catalyzed hydrophosphination using a copper(II) acetylacetonate precatalyst reveal divergent mechanistic pathways dependent on the electronic nature of the alkene substrate. chemrxiv.orgchemrxiv.orgresearchgate.net The active catalyst is a copper(I)-phosphido intermediate, formed by the in-situ reduction of Cu(acac)₂ by the phosphine (B1218219) reagent. chemrxiv.org For electron-rich alkenes, the proposed pathway involves a 2,1-migratory insertion into the copper-phosphorus bond to form an alkyl copper intermediate, which is then protonated to release the product. chemrxiv.org For electron-deficient alkenes, the mechanism is thought to proceed via nucleophilic attack of the copper-phosphido catalyst on the alkene to generate a zwitterionic intermediate, which is subsequently protonated to afford the product and regenerate the catalyst. chemrxiv.orgchemrxiv.org
Other proposed catalytic pathways include:
Michael Additions: The oligomeric structure of copper(I) acetylacetonate is suggested to facilitate ligand exchange and coordinate to an enolate intermediate, lowering the activation energy for the nucleophilic attack on α,β-unsaturated carbonyl compounds.
Radical C(sp³)–H Functionalization: These reactions often involve the generation of a radical species through a single-electron reduction by a Cu(I) complex. acs.org The cycle can proceed through the trapping of a subsequent radical intermediate by a Cu(II) species, forming a Cu(III) complex from which the final product is formed. acs.org
Azide-Alkyne Cycloaddition (CuAAC): Mechanistic studies suggest that the activation of a polynuclear catalyst precursor can involve alkyne deprotonation by a ligand moiety to generate a copper(I)-alkynyl species, with dinuclear species participating as the catalytically active entities. acs.org
Role of Copper(I) Oxidation State Fluctuation in Catalytic Processes
A central theme in the catalysis of copper acetylacetonate complexes is the fluctuation between different oxidation states of copper, most commonly Cu(I), Cu(II), and Cu(III). The accessibility of these states allows copper to participate in diverse elementary steps such as single-electron transfer, oxidative addition, and reductive elimination.
The Cu(I)/Cu(III) cycle is a frequently proposed pathway. cmu.edu In this model, the active Cu(I) catalyst undergoes a formal two-electron oxidation to a Cu(III) intermediate upon reaction with substrates. This high-valent Cu(III) species is key for forming new chemical bonds via reductive elimination, which releases the product and regenerates the catalytically active Cu(I) state. acs.org This cycle is suggested in reactions like alkene aziridination and certain C-H functionalizations. acs.orgcmu.edu
In many photoredox and electrochemical reactions, a more complex interplay involving Cu(I), Cu(II), and Cu(III) is observed.
In the photoinduced decarboxylative alkynylation, the cycle proceeds through a Cu(I) → Cu(II) → Cu(III) → Cu(I) sequence. rsc.org The initial Cu(I) species is photo-oxidized to Cu(II), which then captures a radical to form the Cu(III) intermediate. rsc.org
In an electrochemical diazidation of alkenes, Cu(II) acetylacetonate is proposed to be anodically oxidized to a Cu(III) complex. beilstein-journals.org This complex releases an azide (B81097) radical, returning to the Cu(II) state. The subsequent reaction pathway generates a Cu(I) species, which is then reoxidized at the anode to complete the catalytic cycle, demonstrating a Cu(I)↔Cu(II)↔Cu(III) continuum. beilstein-journals.org
It is also important to note that copper(II) acetylacetonate (Cu(acac)₂) often serves as a convenient and stable pre-catalyst . In many reactions, it is reduced in situ to the active Cu(I) species by a reagent in the reaction mixture, such as a phosphine or an amine. chemrxiv.orgcmu.edu Computational studies have supported this, showing a favorable pathway for the conversion of Cu(II) to Cu(I) under typical reaction conditions, which then enters the primary catalytic cycle. cmu.edu
Identification and Characterization of Key Catalytic Intermediates
The transient and often highly reactive nature of catalytic intermediates makes their identification and characterization challenging, yet crucial for mechanistic validation. A combination of spectroscopic methods, computational studies (DFT), and trapping experiments has enabled the identification of several key species in copper-catalyzed reactions.
Copper(I) Phosphido: In hydrophosphination reactions, the active catalyst has been identified as a copper(I)-phosphido intermediate. chemrxiv.orgchemrxiv.org This species is formed from the reaction of the Cu(acac)₂ precatalyst with a phosphine and is the starting point for divergent catalytic cycles. chemrxiv.org
Copper(I) Amidate: For Goldberg-type N-arylation reactions, kinetic and stoichiometric studies point to a 1,2-diamine-ligated copper(I) amidate complex as the key intermediate responsible for activating the aryl halide. nih.gov
Copper Acetylides: In reactions involving terminal alkynes, such as decarboxylative alkynylation or the azide-alkyne cycloaddition, copper(I) acetylides are fundamental intermediates. rsc.orgresearchgate.net In the former, a photosensitive copper(I) acetylide is the species that initiates the photoredox cycle, which then gives way to a Cu(II)-acetylide cation after single-electron transfer. rsc.org
High-Valent Copper(III) Intermediates: The existence of Cu(III) intermediates is a cornerstone of many proposed mechanisms, as they are typically the species from which bond formation occurs via reductive elimination. acs.org In decarboxylative alkynylation, DFT calculations have characterized a Cu(III) intermediate formed by the addition of an alkyl radical to a Cu(II) complex. rsc.org Similarly, a Cu(III)-nitrene species has been suggested in aziridination reactions. cmu.edu
Organometallic and Radical Intermediates: Beyond species defined by the copper center, other intermediates have been identified. These include alkyl copper species in hydrophosphination pathways and zwitterionic intermediates in reactions with electron-poor alkenes. chemrxiv.org Alkyl radicals are key intermediates in numerous reactions initiated by single-electron transfer. rsc.orgacs.org
| Intermediate Type | Proposed Reaction | Method of Identification/Postulation | Reference |
| Copper(I)-Phosphido | Hydrophosphination | Mechanistic & Stoichiometric Studies | chemrxiv.orgchemrxiv.org |
| Copper(I)-Amidate | N-Arylation (Goldberg) | Kinetic & Stoichiometric Studies | nih.gov |
| Copper(I) Acetylide | Decarboxylative Alkynylation | DFT Calculations, Mechanistic Studies | rsc.orgresearchgate.net |
| Copper(II)-Acetylide | Decarboxylative Alkynylation | DFT Calculations | rsc.org |
| Copper(III) Complex | Decarboxylative Alkynylation, Aziridination | DFT Calculations, Kinetic Studies | rsc.orgcmu.edu |
| Alkyl Copper Species | Hydrophosphination | Mechanistic Postulation | chemrxiv.org |
| Zwitterionic Intermediate | Hydrophosphination | Hammett Analysis, Trapping Experiments | chemrxiv.orgchemrxiv.org |
| Alkyl Radical | Decarboxylative Alkynylation, C-H Functionalization | Mechanistic Postulation, DFT Calculations | rsc.orgacs.org |
This table provides an interactive summary of key catalytic intermediates.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic analysis is a powerful tool for probing reaction mechanisms, providing quantitative data on how reaction rates are influenced by the concentration of reactants, catalysts, and ligands. Such studies can help identify the rate-limiting step of a catalytic cycle.
Hammett plots are also used to distinguish between different mechanistic possibilities. In the study of copper-catalyzed hydrophosphination, a divergent Hammett plot was observed. chemrxiv.orgchemrxiv.orgresearchgate.net This non-linear relationship indicated a change in mechanism based on the electronic properties of the para-substituted styrene (B11656) substrates, corroborating the proposal of two distinct pathways for electron-rich and electron-poor alkenes. chemrxiv.org
In other systems, the rate-limiting step has been identified through computational methods. For the photoinduced decarboxylative alkynylation, DFT calculations determined that the step with the highest activation barrier, and therefore the rate-limiting step following photoexcitation, is the fragmentation of an N-acyloxyl phthalimide (B116566) radical anion to generate the alkyl radical. rsc.org
| Reaction Type | Kinetic Method | Key Finding | Identified Rate-Limiting Step | Reference |
| N-Arylation of Amides | Rate Order Determination, Hammett & Eyring Plots | Positive order in [aryl iodide] | Activation of aryl iodide | nih.gov |
| Hydrophosphination | Hammett Plot | Divergent (non-linear) plot | Pathway dependent on substrate electronics | chemrxiv.orgchemrxiv.org |
| Alkene Aziridination | Rate Order Determination | First order in [alkene] | Not explicitly determined, but consistent with alkene addition to catalyst | cmu.edu |
| Decarboxylative Alkynylation | DFT Calculations (Activation Barriers) | Highest barrier for radical anion fragmentation | Fragmentation of N-acyloxyl phthalimide radical anion | rsc.org |
This table provides an interactive summary of findings from kinetic studies.
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Species
To gain direct evidence of proposed intermediates and catalyst transformations, researchers increasingly employ in situ spectroscopic techniques. These methods monitor the reaction as it happens, providing a real-time window into the catalytic cycle.
A prominent example is the use of in situ X-ray Absorption Spectroscopy (XAS) , particularly the X-ray Absorption Near Edge Structure (XANES) region, to track the oxidation state of copper. rsc.org During the synthesis of copper nanoparticles from a Cu(acac)₂ precatalyst, in situ XANES measurements clearly showed the shift of the copper K-edge absorption energy from 8.984 keV, characteristic of Cu(II), through the Cu(I) state (8.981 keV), to 8.979 keV, indicative of Cu(0). rsc.org This provided direct, time-resolved evidence of the reduction process.
| Copper Oxidation State | XANES Cu K-edge Absorption Energy (keV) |
| Cu(II) | 8.984 |
| Cu(I) | 8.981 |
| Cu(0) | 8.979 |
This table is based on data for monitoring copper species via in situ XANES. rsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful in situ tool, used specifically to detect species with unpaired electrons, such as radicals or Cu(II) complexes. In the investigation of hydrophosphination catalysis, in situ EPR experiments were conducted to probe for a potential radical-based mechanism. chemrxiv.orgchemrxiv.org The absence of any detectable EPR signal during the productive catalytic reaction provided strong evidence against a pathway involving persistent radical intermediates and supported a mechanism with closed-shell (non-radical) steps after the initial in situ reduction of Cu(II) to the EPR-silent Cu(I) active catalyst. chemrxiv.org
Other techniques such as Nuclear Magnetic Resonance (NMR) and UV-visible (UV-vis) spectroscopy are also used to monitor the consumption of reactants and the formation of products in real time, as well as to observe changes in the catalyst's coordination environment. chemrxiv.orgcmu.edu
**precursor Applications of Copper I Acetylacetonate in Materials Science and Engineering**
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications
In the realm of thin film deposition, copper(I) acetylacetonate (B107027) complexes are pivotal for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are fundamental in the microelectronics industry and in the manufacturing of various functional coatings. The choice of precursor is critical to achieving high-quality films with desired characteristics such as purity, conformality, and controlled thickness.
Deposition of High-Purity Copper Thin Films for Microelectronics
The relentless miniaturization of microelectronic devices necessitates the use of deposition techniques that can create continuous and highly pure copper interconnects with low resistivity. Copper(I) acetylacetonate-based precursors are actively researched for this purpose. In ALD, for instance, high-quality copper metal thin films have been successfully deposited using copper(II) acetylacetonate (Cu(acac)₂) in conjunction with a reducing agent like hydroquinone (B1673460). This process yields crystalline, dense, and electrically conductive copper films at deposition temperatures as low as 160°C. X-ray photoelectron spectroscopy (XPS) analysis of these films confirms the metallic state of copper with carbon impurity levels below 9 atomic percent. Such low impurity levels are crucial for ensuring the high conductivity required for microelectronic interconnects.
The resulting copper films exhibit properties that are competitive with those produced by conventional physical vapor deposition (PVD) techniques, with the added advantage of the superior conformality inherent to ALD, which is essential for coating complex three-dimensional structures in modern integrated circuits.
Table 1: Properties of Copper Thin Films Deposited by ALD using a Copper Acetylacetonate Precursor
| Deposition Parameter/Property | Value/Characteristic |
| Copper Precursor | Copper(II) acetylacetonate (Cu(acac)₂) |
| Reducing Agent | Hydroquinone |
| Deposition Temperature Range | 160 - 240 °C |
| Optimal Temperature Window | 180 - 200 °C |
| Growth Per Cycle (GPC) | Up to 1.8 Å/cycle |
| Film Purity (Carbon Level) | < 9 at. % |
| Crystallinity | Crystalline |
| Electrical Resistivity | 10–15 μΩ·cm |
Formation of Copper Oxide (Cu₂O, CuO) and Copper Nitride Materials
This compound and its derivatives are also employed as precursors for the deposition of copper compounds, notably copper oxides and copper nitride, which have diverse applications in areas such as solar cells, sensors, and protective coatings.
Copper Oxides (Cu₂O and CuO):
The ALD of copper oxide films has been demonstrated using a liquid, non-fluorinated precursor, bis(tri-n-butylphosphane)copper(I)acetylacetonate, with wet oxygen as the co-reactant. This process allows for the deposition of copper oxide films at temperatures below 160°C. A distinct ALD window, where the growth rate is independent of temperature, is observed between 110 and 125°C on silicon dioxide and tantalum nitride substrates. The resulting films show excellent adhesion, which is a promising attribute for their use as seed layers in the electrochemical deposition of copper for interconnects in integrated circuits.
Furthermore, cuprous oxide (Cu₂O) thin films have been successfully deposited using copper(II) acetylacetonate as the precursor in an ALD process with a combination of water and oxygen as the reactants at 200°C. This process exhibits self-limiting growth behavior, a hallmark of ALD, with a saturated growth-per-cycle of 0.07 Å. The resulting Cu₂O films are polycrystalline and uniform.
Copper Nitride (Cu₃N):
While the direct use of this compound for copper nitride (Cu₃N) deposition is less commonly reported, a notable approach involves a mist chemical vapor deposition (mist CVD) method. In this technique, a solution of copper(II) acetylacetonate dissolved in aqueous ammonia (B1221849) is used as the source. This process has been successful in the epitaxial growth of Cu₃N films. It is theorized that within the ammonia solution, a copper-amine complex forms, which may involve an in-situ reduction of Cu(II) to a Cu(I) species prior to the reaction that forms the copper nitride film. This method has successfully produced epitaxial Cu₃N films at a growth temperature of 300°C without the incorporation of copper oxide phases.
Low-Temperature Deposition Strategies
A significant advantage of using this compound-based precursors is the potential for low-temperature deposition, which is critical for applications involving temperature-sensitive substrates. For instance, the ALD of copper oxide films from bis(tri-n-butylphosphane)copper(I)acetylacetonate can be achieved at temperatures as low as 100°C on ruthenium substrates. Similarly, the ALD of metallic copper films from copper(II) acetylacetonate and hydroquinone is viable at 160°C.
These low-temperature processes are enabled by the careful selection of co-reactants that can effectively react with the copper acetylacetonate precursor at reduced thermal energy. The ability to deposit high-quality films at lower temperatures opens up possibilities for fabricating flexible electronics and other advanced devices on polymeric substrates.
Synthesis of Copper-Based Nanomaterials
This compound also serves as a precursor for the synthesis of copper-based nanomaterials, including nanoparticles and more complex nanostructures. These materials are of great interest due to their unique size- and shape-dependent properties, which are exploited in catalysis, sensing, and biomedical applications.
Solution-Phase Synthetic Approaches to Nanoparticles and Nanostructures
In solution-phase synthesis, a copper acetylacetonate precursor is dissolved in a suitable solvent and then subjected to a chemical transformation to induce the nucleation and growth of nanoparticles. This is often achieved through thermal decomposition or chemical reduction.
While much of the published research has focused on copper(II) acetylacetonate, the principles are applicable to this compound. In a typical thermal decomposition process, a solution of the copper precursor in a high-boiling point organic solvent is heated. The thermal energy causes the decomposition of the precursor, leading to the formation of copper atoms that then aggregate into nanoparticles. The size and shape of the resulting nanoparticles can be controlled by varying parameters such as the reaction temperature, time, and the presence of capping agents that stabilize the nanoparticles and prevent their agglomeration.
Chemical reduction is another common solution-phase method. In this approach, a reducing agent is added to the precursor solution to reduce the copper ions to metallic copper. The choice of reducing agent and solvent, as well as the reaction conditions, plays a crucial role in determining the characteristics of the synthesized nanoparticles.
Vapor-Phase Routes for Nanoparticle Generation
Vapor-phase synthesis offers a solvent-free method for producing high-purity copper and copper oxide nanoparticles. A prominent technique is the thermal decomposition of a copper acetylacetonate precursor in a flow reactor. In this process, the precursor is vaporized and carried by an inert gas into a high-temperature furnace. The heat induces the decomposition of the precursor in the gas phase, leading to the formation of supersaturated copper vapor. This supersaturation drives the nucleation and subsequent growth of nanoparticles.
Studies using copper(II) acetylacetonate have shown that the furnace temperature and precursor vapor pressure are critical parameters that control the size and composition of the resulting nanoparticles. For example, at furnace temperatures of around 430°C, crystalline copper nanoparticles can be produced. Interestingly, at higher temperatures (around 700°C), the product can be tuned from copper nanoparticles to copper(I) oxide (Cu₂O) nanoparticles by adjusting the precursor vapor pressure. This demonstrates the versatility of vapor-phase decomposition of copper acetylacetonate for synthesizing a range of copper-based nanomaterials.
Table 2: Influence of Process Parameters on Nanoparticle Synthesis via Vapor-Phase Decomposition of Copper(II) Acetylacetonate
| Furnace Temperature | Precursor Vapor Pressure | Primary Product | Average Primary Particle Size |
| 431.5 °C | 1.8 Pa | Copper (Cu) | 3.7 nm |
| 431.5 °C | 16 Pa | Copper (Cu) | 7.2 nm |
| 705.0 °C | > 10 Pa | Copper (Cu) | 7.6 - 24.0 nm |
| 705.0 °C | ≤ 1 Pa | Copper(I) Oxide (Cu₂O) | Not specified |
Integration into Advanced Electronic and Optoelectronic Device Fabrication
This compound and its related copper acetylacetonate compounds are significant precursors in the fabrication of advanced electronic and optoelectronic devices. Their utility primarily lies in their role in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are used to create high-quality thin films of copper and copper oxides. These films are integral components of various devices, including thin-film transistors (TFTs) and photovoltaic cells.
The deposition of cuprous oxide (Cu₂O), a p-type semiconductor with a direct bandgap, is of particular interest for electronic applications. aip.orgaip.org Cu₂O's attractive properties, such as its non-toxic and earth-abundant nature, high hole mobility, and wide bandgap, make it suitable for use in TFTs and solar cells. aip.org Copper acetylacetonate is a promising precursor for depositing these films due to its good stability and low cost. aip.org
Research has demonstrated the successful deposition of Cu₂O thin films using copper(II) acetylacetonate [Cu(acac)₂] as a precursor in ALD processes. aip.orgaip.org These processes allow for the creation of thin, uniform, and pinhole-free films with excellent thickness control, which is crucial for the performance of electronic devices. aip.org For instance, an ALD process using Cu(acac)₂ with a combination of water and oxygen as reactants at 200 °C yielded polycrystalline and uniform Cu₂O films. aip.orgaip.org
While much of the research has focused on the more common copper(II) acetylacetonate, specific Copper(I) precursors have also been developed and investigated. A notable example is the liquid, non-fluorinated precursor bis(tri-n-butylphosphane)copper(I)acetylacetonate, [(nBu₃P)₂Cu(acac)]. This Cu(I) compound has been used for the thermal ALD of copper oxide films on various substrates at temperatures below 160°C. scispace.com The use of a Cu(I) precursor is significant as it can potentially offer different reaction pathways and deposition characteristics compared to Cu(II) precursors. The resulting films from this Cu(I) precursor showed excellent adhesion, a promising feature for creating the copper seed layers required for electrochemical copper metallization in integrated circuits. scispace.com
The choice of precursor and deposition technique directly impacts the properties of the resulting semiconductor films, which in turn determines the performance of the final electronic or optoelectronic device.
Interactive Data Table: Deposition Parameters for Copper Oxide Films Using Acetylacetonate Precursors
| Precursor | Deposition Method | Reactants | Substrate | Deposition Temperature (°C) | Growth Per Cycle (Å) | Resulting Film | Reference |
| Copper(II) acetylacetonate | ALD | Water and Oxygen | Silicon | 200 | ~0.07 | Polycrystalline Cu₂O | aip.orgaip.org |
| Bis(tri-n-butylphosphane)copper(I)acetylacetonate | ALD | Wet O₂ | Ta, TaN, Ru, SiO₂ | <160 | ~0.1 | Copper Oxide | scispace.com |
| Copper(II) acetylacetonate | ALD | Hydroquinone | - | 160-240 | 1.8 | Metallic Copper (Cu) | aalto.fi |
Role in the Development of Superconducting Materials
Copper acetylacetonate compounds have been utilized as precursors in the synthesis of high-temperature superconducting materials, most notably Yttrium Barium Copper Oxide (YBCO, YBa₂Cu₃O₇₋ₓ). YBCO was the first material discovered to superconduct above the boiling point of liquid nitrogen (77 K), a discovery that opened the door for more practical applications of superconductivity. researchgate.netwikipedia.org
The synthesis of YBCO, a complex ceramic material, requires precise control over the stoichiometry and homogeneity of the precursor materials. libretexts.org Metal-organic precursors, including copper(II) acetylacetonate, are often favored in these synthesis routes. A patented method for preparing YBCO superconducting nanoparticles involves a solid-state reaction using metal chelate compounds with acetylacetone (B45752) ligands, including bis(acetylacetonato)copper(II). google.com The use of these metal acetylacetonate precursors is advantageous due to their high stability and compatibility with the other yttrium and barium precursors. google.com This method allows for the formation of pure superconducting nanoparticles at a calcination temperature of 900°C, which is lower than temperatures required for some traditional methods. google.com
Furthermore, the acetylacetonate ligand itself has been shown to play a beneficial role in the fabrication of high-performance superconductors. Research on the fabrication of biaxially textured YBCO and Gadolinium Barium Copper Oxide (GdBCO) coated conductors via metal-organic decomposition of trifluoroacetate (B77799) precursors (TFA-MOD) has demonstrated significant improvements by adding 2,4-pentanedione (acetylacetone, acac) to the precursor solution. rsc.org
The addition of acetylacetone acts as a moderator and can enhance initially low-performance precursor solutions to outperform standard high-performance ones. rsc.org This leads to considerable microstructural improvements, such as the avoidance of pores and a reduction in surface granularity. rsc.org These microstructural enhancements result in improved electrical properties, including an increase in the transport critical current densities (Jc), which is a key performance metric for superconducting wires. rsc.org For YBCO, a specific molar ratio of acetylacetone to the rare-earth element was found to more than double the maximum pinning force density at 77 K. rsc.org
While these examples primarily detail the use of copper(II) acetylacetonate and the acetylacetone ligand, they underscore the critical role of these chemical species in the synthesis and optimization of complex superconducting oxides. The stability, reactivity, and compatibility of copper acetylacetonate make it a valuable component in the ongoing development of high-temperature superconducting materials.
Interactive Data Table: Application of Acetylacetonate in Superconductor Synthesis
| Superconductor | Precursor/Additive | Synthesis Method | Key Finding | Reference |
| YBCO (YBa₂Cu₃O₇₋ₓ) | Bis(acetylacetonato)copper(II) | Solid-State Reaction | Enables formation of pure superconducting nanoparticles at lower calcination temperatures (900°C). | google.com |
| YBCO (YBa₂Cu₃O₇₋ₓ) | Acetylacetone (acac) | TFA-MOD | Addition improves microstructure and increases maximum pinning force density from 1.0 to 2.4 GN m⁻³ at 77 K. | rsc.org |
| GdBCO (GdBa₂Cu₃O₇₋ₓ) | Acetylacetone (acac) | TFA-MOD | Widens the optimal growth temperature window and enables Jc values above 2.9 MA cm⁻² at 77 K. | rsc.org |
**theoretical and Computational Studies on Copper I Acetylacetonate**
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of copper acetylacetonate (B107027) complexes. Due to the inherent instability of the Copper(I) acetylacetonate monomer, computational studies often focus on its stabilized derivatives or its transient existence.
DFT calculations have been successfully used to model the geometry, electronic properties, and bonding characteristics of the reduced form of copper(II) acetylacetonate, [Cu(acac)₂]⁻, which contains a Cu(I) center. nih.gov Studies employing various functionals, such as B3LYP, OLYP, and BP86, have determined that the reduced [Cu(I)(acac)₂]⁻ species adopts a closed-shell singlet spin state. nih.gov For the simpler, often transient, Cu(I) acetylacetonate, DFT simulations with hybrid functionals like B3LYP are considered effective for accurately predicting its properties. These calculations reveal a distorted tetrahedral or trigonal planar geometry around the d¹⁰ Cu(I) ion. researchgate.net
Key insights from DFT studies include:
Bonding Analysis: Natural Bond Orbital (NBO) analysis and calculations of Mayer bond orders indicate a significant covalent character in the Cu(I)-acac bond. This bonding is primarily characterized by σ-donation from the acetylacetonate ligand to the Cu(I) center, with minimal π-backbonding.
Frontier Orbitals: The electronic structure and reactivity are largely governed by the frontier molecular orbitals. In the reduced [Cu(I)(acac)₂]⁻ complex, both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are shown to be primarily copper-based. nih.gov
Reactivity Prediction: DFT calculations can model reaction energetics, helping to explain the reactivity of Cu(I) acetylacetonate complexes in processes like Ullmann-type coupling reactions. For instance, calculations have shown that with a β-diketone ligand like acetylacetonate, the formation of a Cu(I)(methoxide) complex is energetically more favorable by approximately 12 kcal/mol compared to the corresponding Cu(I)(methylamido) complex. acs.org
| Computational Method | System Studied | Key Findings | Reference |
| DFT (B3LYP, OLYP, BP86) | [Cu(acac)₂]⁻ | Predicted closed-shell singlet spin state; HOMO and LUMO are Cu-based. | nih.gov |
| DFT (B3LYP) | Cu(I) acetylacetonate | Models covalent character of Cu-O bond (σ-donation); predicts distorted tetrahedral geometry. | |
| DFT | (acac)Cu(I) complexes | Investigated ligand-directed selectivities in N- vs. O-arylation reactions. | acs.org |
| DFT | [Cu(acac)(N-N)]⁺ | Optimized geometries to understand the orientation of molecular and tensor axes. | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a powerful lens through which to view the time-dependent behavior of molecules, capturing conformational changes, solvent effects, and interactions with other species. For this compound, both classical and reactive MD (RMD) simulations have been employed to understand its dynamic properties, particularly in the context of chemical vapor deposition (CVD) and biological interactions.
Reactive MD simulations, using force fields like ReaxFF, have been instrumental in modeling the decomposition of copper(II) acetylacetonate, a common precursor in atomic layer deposition (ALD). rsc.orgscispace.com These simulations show that the decomposition on a copper surface proceeds through a sequential reduction, where Cu(acac)₂ first dissociates to form a Cu(I)(acac) intermediate. rsc.orgscispace.com
Key findings from MD simulations include:
Decomposition Dynamics: RMD simulations performed at elevated temperatures (e.g., 600 K) show the decomposition pathway on a femtosecond to picosecond timescale. The process begins with the breaking of a Cu-O bond, followed by the complete dissociation of one acetylacetonate ligand to leave the Cu(I)(acac) species on the surface, which subsequently dissociates into a copper atom and the remaining ligand. rsc.org The entire decomposition of the initial precursor can occur within approximately 70 picoseconds. rsc.org
Interaction with Biomolecules: Classical MD simulations have been used to study the interaction of ternary copper complexes containing an acetylacetonate ligand with DNA. nih.govoup.com These simulations, often spanning microseconds, reveal how the acetylacetonate ligand influences the binding mode. nih.gov It has been observed that complexes with acetylacetonate can enhance DNA breathing dynamics, leading to base-pair eversion and intercalation, in contrast to other ancillary ligands that may favor groove binding. nih.gov These studies provide a dynamic picture of the recognition process at the atomic level. nih.gov
| Simulation Type | System/Process Studied | Simulation Details | Key Dynamic Behavior Observed | Reference |
| Reactive MD (ReaxFF) | Decomposition of Cu(acac)₂ on Cu(110) surface | Temperature: 600 K; Timescale: up to 1 ns | Sequential dissociation: Cu(acac)₂ → Cu(acac) → Cu. The initial dissociation to Cu(acac) occurs within ~11 ps. | rsc.org |
| Classical MD | Interaction of [Cu(phen)(acac)]⁺ with DNA | Timescale: ≥ 30 µs | Acetylacetonate ligand promotes base-pair eversion and intercalation rather than stable groove binding. | nih.gov |
| MD-DFT-QTAIM | Interaction of a copper complex with DNA | N/A | Identification of the adduct between the copper complex and the deoxyribose-phosphate backbone as a potential initial step in DNA cleavage. | oup.com |
Quantum Chemical Calculations for Detailed Mechanistic Insights
Beyond ground-state properties, quantum chemical calculations are crucial for mapping the complex reaction pathways and transition states involved in reactions of this compound. These methods provide detailed mechanistic insights into catalytic cycles and fragmentation processes.
DFT has been extensively applied to explore reaction mechanisms. For example, in the Cu(acac)₂-catalyzed cyclopropanation of olefins, the mechanism is believed to involve a reduction of the Cu(II) center to an active Cu(I) species. acs.org Quantum chemical calculations can delineate the energetics of the subsequent steps, including the formation of a copper carbene intermediate and its reaction with the olefin to form the cyclopropane (B1198618) product. acs.org Similarly, for Ullmann-type reactions, calculations have been used to compare different proposed mechanisms, such as those involving single electron transfer (SET) or iodine atom transfer (IAT), revealing how the acetylacetonate ligand influences the barriers for these pathways. acs.org
More advanced quantum chemical methods have also been developed to understand the complex gas-phase chemistry of organometallic compounds. The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method, which uses tight-binding DFT, can simulate the fragmentation patterns of molecules like copper(II) acetylacetonate upon ionization. rsc.orgresearchgate.net These simulations reveal intricate reaction and fragmentation mechanisms, including complex rearrangement reactions that occur prior to dissociation, offering unprecedented detail into high-energy ion chemistry. rsc.orgresearchgate.net Such methods are vital for interpreting experimental mass spectra and understanding the intrinsic stability and reactivity of the molecule and its fragments, including potential Cu(I)-containing ions.
Computational Approaches for Ligand Design and Optimization in Copper(I) Complexes
Computational chemistry provides a powerful framework for the rational design and optimization of ligands to tune the properties of metal complexes for specific applications, such as catalysis and medicine. researchgate.net For Copper(I) complexes, including those with acetylacetonate-type ligands, these approaches aim to control properties like redox potential, stability, and catalytic activity.
A typical computational protocol for ligand design involves several stages:
Scaffolding and Virtual Screening: Starting with a known ligand like acetylacetonate, new candidate structures are generated through modification or identified from databases using virtual screening techniques. nih.gov
Property Calculation: Quantum chemical methods, primarily DFT, are used to calculate key properties for the new complexes. This can include calculating standard reduction potentials (SRP) to assess redox activity, reaction energy barriers to predict catalytic efficiency, and absorption spectra to tune photophysical properties. acs.orgnih.govmdpi.com
Iterative Optimization: The results from the calculations guide the selection of the most promising ligands. This process can be iterative, where the computational findings from one set of ligands inform the design of the next generation, creating a feedback loop between design and evaluation. researchgate.net
For instance, computational studies on Cu(I) pincer complexes have shown how the flexibility of the ligand backbone and the presence of coordinating solvent molecules can lower the energy barrier for conformational changes, a key aspect of dynamic catalytic systems. fairfield.edu In the context of Ullmann reactions, calculations have demonstrated how switching from an anionic β-diketone ligand to a neutral phenanthroline ligand dramatically alters the reaction mechanism preference, highlighting the power of ligands in directing reactivity. acs.org These computational strategies enable the efficient exploration of chemical space to identify optimized acetylacetonate derivatives or ancillary ligands that can enhance the performance of Copper(I) complexes.
**emerging Research Trajectories and Future Outlook for Copper I Acetylacetonate**
Innovations in Catalyst Design and Efficiency Enhancement
The performance of Copper(I) acetylacetonate (B107027) as a catalyst is being significantly improved through innovative design strategies, primarily focusing on heterogenization and the creation of advanced composite materials. A major challenge with homogeneous catalysts is their difficult separation from the reaction medium and relatively low thermal and chemical stability. mdpi.com To overcome these issues, researchers are immobilizing copper acetylacetonate complexes onto various solid supports.
One approach involves creating coordination polymers where Cu(II)-bis(β-diketonate) fragments act as building blocks, retaining the catalytic activity of the homogeneous complex within a more robust, heterogeneous framework. mdpi.com Another strategy is the anchoring of the copper complex onto functionalized inorganic materials. For instance, copper(II) acetylacetonate has been successfully immobilized on amine-functionalized clays, such as laponite and K10-montmorillonite, through Schiff base condensation. researchgate.net Similarly, supporting the catalyst on natural materials like halloysite (B83129) nanotubes has been shown to produce an efficient and "green" catalytic system. researchgate.net The molecular designed dispersion method is also used to deposit acetylacetonate complexes onto silica (B1680970) or alumina, which are then thermally converted into supported metal oxides. academiapublishing.org
Beyond simple immobilization, advanced catalyst designs are being explored. Dual-atom catalysts, such as Fe-Cu dual-sites supported on nitrogen-doped porous carbon, have been synthesized using copper acetylacetonate as a precursor. bohrium.com This design aims to leverage synergistic effects between the two metals to boost catalytic activity for specific reactions like the oxygen reduction reaction (ORR). bohrium.com In the realm of polymer science, combining stable copper acetylacetonates (B15086760) with specific bidentate ligands has been proposed to enhance performance in redox free-radical polymerization. researchgate.net Furthermore, innovative synthesis techniques like mechanochemistry (grinding) are being employed to produce copper complexes efficiently, reducing or eliminating the need for solvents. acs.org
These innovations are not just confined to traditional catalysis. In materials science, copper acetylacetonate is used as a passivator to treat the interface between layers in perovskite solar cells. This application reduces defects and minimizes nonradiative recombination, leading to significant improvements in the solar cells' efficiency and long-term stability. researchgate.net
Exploration of Novel Catalytic Transformations and Reaction Scope Expansion
Researchers are continuously expanding the synthetic utility of copper(I) acetylacetonate by discovering novel catalytic transformations. The complex is a well-established catalyst for the decomposition of diazo compounds to generate reactive carbenes, which can then participate in reactions like intramolecular insertions and Michael additions. scribd.com
Recent work has focused on leveraging copper carbene intermediates for more complex transformations. nih.gov For example, copper-catalyzed three-component reactions involving alkynes have been developed to synthesize valuable products like α-alkynyl-α,β-unsaturated esters. nih.gov Another significant advancement is the use of copper catalysts in carbene/alkyne metathesis cascade reactions, providing rapid access to multi-substituted 4-carboxyl quinoline (B57606) derivatives. nih.gov
The scope of this compound catalysis has also been broadened to include the synthesis of complex heterocyclic structures. A notable example is a cascade multicomponent reaction that utilizes (Z)-3-iodoacrylic acids, terminal alkynes, and primary amines to produce 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.net This methodology has been extended to construct diverse and complex alkaloid-inspired indole/lactam polycycles from readily available starting materials. researchgate.net In a unique discovery, a copper(II)-assisted transformation of acetylacetone (B45752) dioxime in acetone (B3395972) was found to produce one-dimensional, quinoxaline-bridged coordination polymers, a previously unknown reaction pathway. rsc.org Understanding the intricacies of its coordination chemistry, including factors like complexation kinetics and the reactivity of intermediates, remains an active area of research that promises to unlock further novel transformations. uq.edu.au
Integration of this compound in Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from simple precursors in a single step with high atom economy. researchgate.net this compound and its derivatives have proven to be highly effective catalysts for a variety of MCRs.
A bifunctional solid catalyst, HMS-acac-IL-Cu, which is a supported Cu(I) acetylacetonate composite, has been shown to efficiently catalyze three-component reactions in water. thieme-connect.com This system is effective for both the A³-coupling of aldehydes, amines, and alkynes to form propargylamines and the Huisgen cycloaddition of alkynes, alkyl halides, and sodium azide (B81097) to yield 1,2,3-triazoles. thieme-connect.comresearchgate.net The catalyst demonstrates good reusability, a key feature for sustainable processes. thieme-connect.com
Other notable MCR applications include:
The one-pot, three-component synthesis of 4H-chromenes from benzaldehydes, dimedone, and malononitrile/ethyl cyanoacetate, catalyzed by Cu(acac)₂ immobilized on halloysite nanotubes. researchgate.net
The microwave-assisted synthesis of amidoalkyl naphthols via a one-pot condensation of an aromatic aldehyde, β-naphthol, and an amide, using a recyclable, microencapsulated Cu(acac)₂ catalyst. ejpmr.com
A cascade MCR strategy involving (Z)-3-iodoacrylic acids, terminal alkynes, and primary amines to create a wide range of complex heterocyclic backbones. researchgate.net
A synergistic system combining photoredox catalysis with copper catalysis, where Cu(acac)₂ efficiently promotes a three-component cross-coupling reaction. sciengine.com
The table below summarizes the performance of this compound in selected multicomponent reactions.
| Reaction Type | Catalyst System | Key Reactants | Product | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Huisgen Cycloaddition | HMS-acac-IL-Cu (Supported Cu(I)) | Ethynylbenzenes, Alkyl Halides, Sodium Azide | 1,2,3-Triazoles | Water | Up to 99% | thieme-connect.com |
| A³-Coupling | HMS-acac-IL-Cu (Supported Cu(I)) | Benzaldehyde, Piperidine, Ethynylbenzene | Propargylamines | Water | Up to 93% | thieme-connect.com |
| Amidoalkyl Naphthol Synthesis | Microencapsulated-Cu(acac)₂ | Aromatic Aldehyde, β-Naphthol, Amide | Amidoalkyl Naphthols | - (Microwave) | Good Yields | ejpmr.com |
| 4H-Chromene Synthesis | Cu(acac)₂/HNT | Benzaldehydes, Dimedone, Malononitrile | 4H-Chromenes | - | Good to Excellent | researchgate.net |
| γ-Hydroxybutyrolactam Synthesis | Copper(I) Iodide | (Z)-3-iodoacrylic acids, Terminal Alkynes, Primary Amines | 5-hydroxy-1H-pyrrol-2(5H)-ones | - | Good Yields | researchgate.net |
Development of Environmentally Sustainable and Green Chemical Applications
A significant thrust in current research is the alignment of copper acetylacetonate applications with the principles of green chemistry. This involves using environmentally benign solvents, developing recyclable catalysts, and applying the catalyst in sustainable technologies. researchgate.net
The use of water as a solvent is a cornerstone of green chemistry, and several catalytic systems based on copper acetylacetonate have been designed to operate efficiently in aqueous media. thieme-connect.comresearchgate.netacs.org This not only reduces reliance on volatile organic solvents but can also lead to unique reactivity and selectivity. acs.org Similarly, employing sustainable solvents like ethanol (B145695) is another eco-conscious approach being adopted. nih.gov
Catalyst recyclability is another key aspect. The development of heterogeneous catalysts, such as copper acetylacetonate supported on clays, nanotubes, or polymers, is crucial as it allows for easy separation and reuse, minimizing waste and process costs. mdpi.comresearchgate.netthieme-connect.comejpmr.comnih.gov Mechanosynthesis, a solvent-free or solvent-assisted grinding technique, represents a greener method for preparing these catalysts, drastically reducing reaction times and solvent use compared to traditional solution-phase synthesis. acs.org
Beyond catalysis, copper acetylacetonate is finding applications in green technologies. For example, it is used as a precursor to create environmentally friendly copper oxide (CuOx) anode buffer layers for high-performance polymer solar cells, offering a simple, solution-processed alternative to existing materials. acs.org The broader field of copper-based nanomaterials, often synthesized from precursors like copper acetylacetonate, is gaining attention for environmental remediation, including the degradation of pollutants in water. mdpi.com
Persistent Challenges and Promising Opportunities in this compound Research
Despite significant progress, several challenges remain in the field. For homogeneous systems, issues of catalyst separation and stability persist. mdpi.com For heterogeneous catalysts, a common challenge is the gradual loss of catalytic activity upon recycling due to leaching of the metal or deactivation of active sites. mdpi.com From an economic standpoint, the volatility in the price of raw materials, especially copper, can impact the cost-effectiveness of these catalytic systems on an industrial scale. dataintelo.com Furthermore, specific chemical challenges, such as sluggish reaction kinetics or the air sensitivity of certain intermediates, require further investigation to optimize reaction protocols. uq.edu.au
However, the opportunities for future research and application are vast. There is a burgeoning demand for high-performance, cost-effective catalysts in the chemical, pharmaceutical, and electronics industries. dataintelo.com A significant opportunity lies in the development of novel applications for copper acetylacetonate in advanced materials, such as nanomaterials, advanced ceramics, and electronic components. dataintelo.com The use of this compound as a precursor for catalysts in fuel cells or as a functional material in perovskite and polymer solar cells highlights its potential in the renewable energy sector. bohrium.comresearchgate.netacs.org
In chemical synthesis, the potential to design new, complex cascade and multicomponent reactions remains a promising frontier. nih.gov The development of stable copper acetylacetonate-based systems for redox photoactivated polymerization opens up opportunities for advanced polymer synthesis and surface modification, including "grafting from" approaches on complex surfaces like 3D-printed objects. researchgate.net The continued exploration of copper acetylacetonate in green chemistry, particularly in environmental remediation and the use of sustainable reaction media, will be critical in addressing future environmental challenges. mdpi.com
Q & A
Q. What are the standard protocols for synthesizing Copper(II) acetylacetonate, and what analytical methods confirm its structural integrity?
Copper(II) acetylacetonate is typically synthesized via coreduction of copper precursors (e.g., copper nitrate) with acetylacetone in the presence of a base. Critical steps include pH control and reflux conditions. Structural confirmation requires:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to identify acetylacetonate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹) .
- UV-vis spectroscopy to detect d-d transitions (e.g., λmax ~300 nm for Cu²⁺ in octahedral geometry) .
- XRD to validate crystal structure (monoclinic system, P2₁/n symmetry) .
Q. How should Copper(II) acetylacetonate be handled to ensure safety and prevent degradation during experiments?
- Storage: Keep in airtight containers under inert gas (e.g., argon) to avoid moisture absorption or oxidation .
- PPE: Use gloves and fume hoods due to potential respiratory and skin irritation (Risk Phrases: R22, R36/37/38) .
- Decomposition Monitoring: Conduct periodic thermal analysis (TGA/DSC) to detect instability .
Advanced Research Questions
Q. How do atmospheric conditions influence the thermal decomposition pathways of Copper(II) acetylacetonate, and how can conflicting mass loss data be resolved?
Decomposition products vary significantly with atmosphere:
- In Air: Forms CuO (monoclinic) via oxidative degradation, with mass loss (~76%) attributed to CO₂ and H₂O release .
- In Argon: Produces metallic Cu or Cu₂O, with lower mass loss (~73%) due to reductive decomposition . Methodological Solutions:
- Use coupled DTA/TG-MS to correlate mass loss with gaseous products (e.g., m/z 18 for H₂O, m/z 44 for CO₂) .
- Standardize sample preparation (e.g., homogeneous mixing with ZnO powder) to reduce experimental variability .
Q. What strategies optimize the synthesis of CuPd alloy nanoparticles using Copper(II) acetylacetonate as a precursor?
Key parameters include:
Q. How does the interaction between Copper(II) acetylacetonate and metal oxides (e.g., ZnO) alter decomposition kinetics?
ZnO modifies decomposition stages:
- Two-Stage Degradation: Initial release of H₂O/CO₂ (~250°C) followed by CuO formation, differing from pure Cu(acac)₂’s single-stage decomposition .
- Spinel Formation: XRD detects CuAl₂O₄ when decomposed with Al₂O₃, indicating solid-state reactions . Experimental Design:
- Use in situ XRD during heating to track phase transitions.
- Compare DTA exotherms (e.g., peaks at 227.5°C and 278.8°C in air) to identify catalytic effects .
Data Contradiction Analysis
Q. Why do studies report conflicting crystal structures for Copper(II) acetylacetonate, and how can these discrepancies be addressed?
Early XRD studies identified a monoclinic structure (a = 1.140 nm, β = 92.2°) , while later work noted variations due to:
- Sample Purity: Impurities (e.g., hydrate phases) distort lattice parameters.
- Measurement Techniques: Synchrotron XRD improves resolution vs. conventional methods. Resolution: Replicate synthesis under anhydrous conditions and validate with high-resolution TEM .
Methodological Recommendations
- Spectroscopic Validation: Combine EXAFS and EPR to probe Cu²⁺ coordination geometry and electronic structure .
- Computational Modeling: Use DFT to predict decomposition pathways and compare with experimental MS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
